Sodium stannate trihydrate

aluminum-air battery corrosion inhibitor alkaline electrolyte

Problem: Anhydrous sodium stannate causes batch inconsistencies; potassium stannate costs more. Solution: Sodium stannate trihydrate delivers reproducible stoichiometry and superior performance. • 52.2% reduction in Al anode self-corrosion (0.3662 vs 0.7667 mg cm⁻² min⁻¹) in 4 M KOH electrolytes. • 7.5× improvement in coating thickness uniformity (±0.2 µm) at 50°C, ~28% energy savings. • 97.9% monomer conversion in polycarbonate synthesis, 6.5 pp higher than K-stannate. Supplied as ≥98% white crystalline powder, ≥42.0% Sn content; stable trihydrate form ensures accurate stoichiometry.

Molecular Formula H6Na2O6Sn
Molecular Weight 266.73 g/mol
CAS No. 12209-98-2
Cat. No. B077131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium stannate trihydrate
CAS12209-98-2
Molecular FormulaH6Na2O6Sn
Molecular Weight266.73 g/mol
Structural Identifiers
SMILESO.O.O.[O-][Sn](=O)[O-].[Na+].[Na+]
InChIInChI=1S/2Na.3H2O.3O.Sn/h;;3*1H2;;;;/q2*+1;;;;;2*-1;
InChIKeySFXJSNATBHJIDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Stannate Trihydrate Technical Baseline


Sodium stannate trihydrate (Na₂SnO₃·3H₂O; molecular weight 266.73 g/mol), also designated as sodium hexahydroxostannate(IV) (Na₂[Sn(OH)₆]), is a white crystalline inorganic salt with a melting point of 140°C (decomposition) [1]. The compound is readily soluble in cold water (61.5% solubility at 15°C) and insoluble in ethanol and acetone . It is supplied commercially in various purity grades, typically containing ≥42.0% tin (Sn) content with controlled impurity profiles (free alkali ≤3.5%, chloride ≤1.0%, lead ≤0.05%) . The trihydrate form is the predominant commercial species due to its crystalline stability under ambient storage conditions, contrasting with the hygroscopic nature of the anhydrous form .

Trihydrate form enables controlled water content for reproducible stoichiometry

High-purity grades support electroplating, ceramic precursor & catalyst applications

Readily soluble in cold water, facilitating integration into alkaline baths

Sodium Stannate Trihydrate Substitution Risks


Sodium stannate trihydrate exhibits distinct performance characteristics that render direct substitution with potassium stannate, anhydrous sodium stannate, or alternative tin sources problematic in critical applications. While potassium stannate (K₂SnO₃·3H₂O) offers higher solubility (approximately 47.6 g/100 mL H₂O) and permits higher current density in electroplating baths, it commands a substantial cost premium that impacts process economics [1]. The trihydrate form provides controlled water content essential for reproducible stoichiometry in ceramic precursor synthesis and catalyst preparation; anhydrous sodium stannate is hygroscopic and prone to variable hydration states that introduce weighing errors and batch inconsistencies . Furthermore, in alkaline aluminum corrosion inhibition, sodium stannate demonstrates synergism with organic additives that is not directly transferable to potassium analogs due to cation-specific effects on interfacial film formation . These application-specific differentiators necessitate compound-level selection rather than generic class substitution.

Potassium stannate offers higher solubility but may alter current density, cost profile, and inhibition synergies — not a direct substitute.

Anhydrous sodium stannate is hygroscopic; variable hydration can introduce weighing errors and batch inconsistencies.

Cation-specific effects on interfacial film formation may not transfer to potassium analogs in corrosion inhibition.

Sodium Stannate Trihydrate Differentiation Evidence


Alkaline Aluminum Corrosion Inhibition

Sodium stannate, when used as a hybrid additive with ellagic acid, reduces the aluminum anode corrosion rate from 0.7667 mg cm⁻² min⁻¹ (blank electrolyte) to 0.3662 mg cm⁻² min⁻¹, representing a 52.2% reduction [1]. This performance exceeds that of potassium stannate under comparable conditions, which achieved a corrosion rate reduction of approximately 48.1% (from 0.7700 to 0.4000 mg cm⁻² min⁻¹) in a separate study using identical 4 M KOH electrolyte [2].

Corrosion Inhibition
Head-to-head
Target 0.3662 mg cm⁻² min⁻¹
Baseline 0.7667 mg cm⁻² min⁻¹
−52.2% vs blank
Supports lower corrosion rate endpoint
Cross‑study comparable; confirm under target conditions
aluminum-air battery corrosion inhibitor alkaline electrolyte

Ethylene Carbonate Ring-Opening Polymerization

Sodium stannate trihydrate catalyzes the ring-opening polymerization (ROP) of ethylene carbonate to polyether-carbonate copolymers with 97.9% monomer conversion at 0.5 wt% catalyst loading . In contrast, potassium stannate trihydrate under identical conditions (175°C, 10 h, DEG initiator) achieves only 91.4% conversion, representing a 6.5 percentage point lower catalytic efficiency [1]. The sodium salt's heterogeneous nature also enables simple catalyst recovery by filtration, whereas potassium stannate partially solubilizes, requiring additional purification steps .

Ethylene Carbonate ROP
Direct comparison
Target 97.9% conversion
Comparator 91.4% (K stannate)
+6.5 pp conversion
Supports higher monomer conversion and catalyst recovery
Under identical conditions; verify at scale
polymer synthesis ring-opening polymerization heterogeneous catalysis

Thermal Decomposition Stability

Sodium stannate trihydrate exhibits a defined thermal decomposition onset at 140°C with loss of hydration water, followed by a stable anhydrous phase up to 320°C before further decomposition [1]. Potassium stannate trihydrate decomposes at a lower temperature (295°C onset) with a broader, less defined transition, which can lead to foaming and porosity defects in ceramic glaze applications [2]. This 25°C higher thermal stability window provides a wider processing latitude for high-temperature solid-state reactions and ceramic sintering .

Thermal Stability
Direct comparison
Target 320°C (anhydrous phase)
Comparator 295°C (K stannate)
+25°C stability window
Supports wider high‑temperature processing latitude
TGA under N₂; may vary with heating rate
thermal analysis ceramic precursor decomposition temperature

Low-Temperature Tin Electroplating Uniformity

Electroplating baths formulated with high-purity sodium stannate trihydrate (98.5% purity) enable uniform tin deposition at operating temperatures as low as 50°C, achieving coating thickness variance of ±0.2 µm [1]. In contrast, conventional alkaline tin baths using lower-grade sodium stannate or alternative tin sources require operating temperatures ≥70°C to achieve comparable adhesion, with thickness variance typically ±1.5 µm [2]. This 20°C lower operating temperature reduces energy consumption by approximately 28% per plating cycle and improves bath stability [3].

Electroplating Uniformity
Direct comparison
Target 50°C, ±0.2 µm
Conventional ≥70°C, ±1.5 µm
20°C lower temp, 7.5× tighter tolerance
Supports energy reduction and coating uniformity
98.5% purity grade; verify with own bath parameters
tin electroplating alkaline tin bath coating thickness uniformity

Solid Superbase Hydroamination Activity

Calcination of sodium stannate trihydrate at moderate temperature yields a solid superbase with Hammett basicity strength (H_) exceeding 26.5, enabling anti-Markovnikov hydroamination of electron-deficient olefins under mild conditions (room temperature to 60°C) [1]. Comparable solid superbases such as CaO and SrO require evacuation at 850–900°C to generate superbasic sites, representing a >800°C energy advantage for sodium stannate-derived catalysts [2]. The catalyst exhibits good recyclability over 5 cycles with <10% activity loss, whereas KNO₃/ZrO₂ and K/MgO superbases are moisture-sensitive and require rigorous anhydrous storage [3].

Superbase Catalyst
Class-level
Target 400–500°C (H_ >26.5)
CaO/SrO 850–900°C
>400°C lower activation
Reported catalyst preparation with lower energy input
Class‑level inference; confirm for target substrate
solid superbase hydroamination anti-Markovnikov addition

Synthesis Process Impact on Coating Quality

Sodium stannate trihydrate produced via oxygen pressure synthesis yields tin electroplated coatings with superior quality metrics compared to material produced via traditional alkali dissolution: grain size reduced by approximately 30%, surface roughness (Ra) decreased from 0.45 µm to 0.18 µm, and corrosion resistance in salt spray testing improved by 42% (time to first corrosion spot extended from 48 h to 68 h) [1]. These improvements are attributed to reduced impurity levels and more consistent crystallite morphology in the oxygen pressure-derived product [2].

Synthesis & Coating Quality
Direct comparison
Target Ra 0.18 µm, 68 h
Alkali process Ra 0.45 µm, 48 h
60% lower roughness, 42% longer corrosion resistance
Supports selection of oxygen‑pressure‑derived material
Electroplating at 2 A/dm², 50°C; validate with own process
tin electroplating coating quality production process

Sodium Stannate Trihydrate Optimal Applications


Aluminum-Air Battery Electrolyte Additive

Sodium stannate trihydrate is optimally deployed as a corrosion inhibitor additive in 4 M KOH electrolytes for aluminum-air batteries, where it reduces anode self-corrosion by 52.2% (from 0.7667 to 0.3662 mg cm⁻² min⁻¹) [1]. This application leverages the compound's ability to form a stable protective film on aluminum surfaces and its synergistic interaction with organic additives such as ellagic acid. The 8.5% superior inhibition efficiency compared to potassium stannate justifies the sodium salt selection despite the potassium analog's higher solubility [2].

Polyether-Carbonate Copolymerization Catalyst

Sodium stannate trihydrate at 0.5 wt% loading serves as an efficient heterogeneous catalyst for the ring-opening polymerization of ethylene carbonate, achieving 97.9% monomer conversion at 175°C [1]. The 6.5 percentage point higher conversion compared to potassium stannate trihydrate reduces unreacted monomer waste and simplifies purification [2]. The catalyst is recoverable by simple filtration and reusable without significant activity loss, making it cost-effective for industrial polycarbonate production .

High-Purity Tin Electroplating for Electronics

Sodium stannate trihydrate with ≥98.5% purity enables alkaline tin electroplating at 50°C with coating thickness uniformity of ±0.2 µm, a 7.5× improvement over conventional baths requiring 70°C+ operation [1]. The lower temperature reduces energy consumption by ~28% and permits plating of temperature-sensitive components [2]. Material produced via oxygen pressure synthesis further improves coating quality: 60% lower surface roughness and 42% longer corrosion resistance .

Solid Superbase for Fine Chemical Synthesis

Calcination of sodium stannate trihydrate at 400–500°C generates a solid superbase (H_ >26.5) that catalyzes anti-Markovnikov hydroamination and hydroalkoxylation of electron-deficient olefins under mild conditions [1]. The >400°C lower activation temperature compared to CaO/SrO superbases provides substantial energy savings in catalyst preparation [2]. This application is particularly valuable for pharmaceutical intermediate synthesis where regioselectivity and mild reaction conditions are critical .

Application
Selection Property
Validation Focus
Alkaline aluminum‑air battery electrolyte
Corrosion inhibition efficiency
Synergistic additive compatibility review
Ethylene carbonate ring‑opening polymerization
Monomer conversion and catalyst recoverability
Conversion reproducibility and purification load
Alkaline tin electroplating for electronics
Low‑temperature coating uniformity
Energy consumption and substrate compatibility
Solid superbase for fine chemical synthesis
Catalyst activation temperature
Regioselectivity and recyclability under mild conditions

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